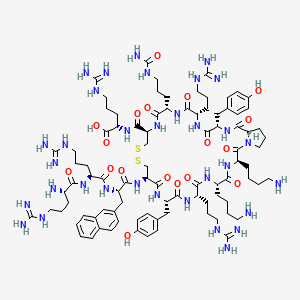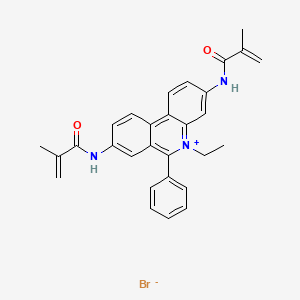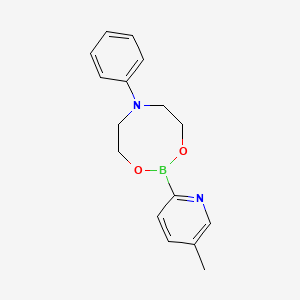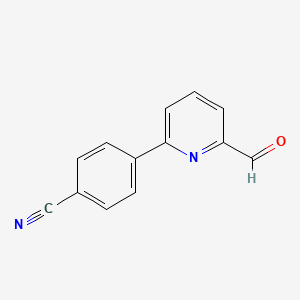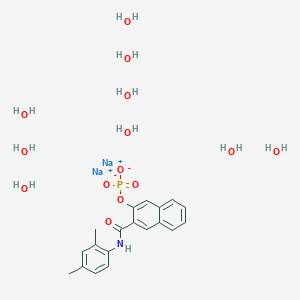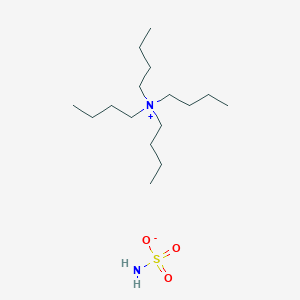
(3-((4-Methoxybenzyl)oxy)phenyl)boronic acid
Descripción general
Descripción
“(3-((4-Methoxybenzyl)oxy)phenyl)boronic acid” is a chemical compound with the empirical formula C14H15BO4 . It has a molecular weight of 258.08 g/mol . The compound is solid in form and has a melting point between 159-163 °C .
Molecular Structure Analysis
The SMILES string for this compound isCOc1ccc (COc2cccc (c2)B (O)O)cc1 . This indicates that the compound contains a boronic acid group attached to a phenyl ring, which is further connected to another phenyl ring through a methoxybenzyl ether linkage . Physical And Chemical Properties Analysis
The compound is solid in form and has a melting point between 159-163 °C . It has a molecular weight of 258.08 g/mol . The compound’s InChI key is BBNOCVPPEAVHKK-UHFFFAOYSA-N .Aplicaciones Científicas De Investigación
Molecular Recognition and Chemosensing
Boronic acids, including derivatives similar to (3-((4-Methoxybenzyl)oxy)phenyl)boronic acid, have been studied for their ability to form reversible covalent bonds with diols. This property is utilized in molecular recognition and chemosensing, particularly for detecting saccharides and catecholamines, which are physiologically important substances. Zhu et al. (2006) detailed the structural investigation of o-(N,N-dialkylaminomethyl)arylboronate systems, revealing insights into N-B interactions essential for the design of future chemosensing technologies (Zhu et al., 2006).
Synthesis of Complex Molecules
Das et al. (2011) synthesized boron-containing derivatives as potential mimetic agents for hepatocyte growth factor (HGF), demonstrating the role of boronic acids in the development of therapeutic agents. The study highlights the versatility of boronic acids in synthesizing complex molecules with potential biological activities (Das et al., 2011).
Nanotechnology Applications
Boronic acid-functionalized nanoparticles have been developed for various applications, including as re-usable optical nanosensors for carbohydrates. Cannizzo et al. (2005) prepared boronic acid-carrying nanoparticles that can visually detect fructose, showcasing the application of boronic acids in creating selective and sensitive detection systems for specific molecules (Cannizzo et al., 2005).
Organic Synthesis and Catalysis
Boronic acids serve as catalysts or intermediates in various organic reactions, including direct amide formation, cycloadditions, and conjugate additions. Arnold et al. (2008) reported the synthesis and application of novel bifunctional N,N-di-isopropylbenzylamineboronic acid catalysts for direct amide formation between carboxylic acids and amines, emphasizing the utility of boronic acids in facilitating reactions under mild conditions (Arnold et al., 2008).
Antiviral Therapeutics
Phenylboronic-acid-modified nanoparticles have been explored as potential antiviral therapeutics. Khanal et al. (2013) investigated their application against the Hepatitis C virus, highlighting the biomedical potential of boronic acids in developing novel therapeutic strategies (Khanal et al., 2013).
Propiedades
IUPAC Name |
[3-[(4-methoxyphenyl)methoxy]phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15BO4/c1-18-13-7-5-11(6-8-13)10-19-14-4-2-3-12(9-14)15(16)17/h2-9,16-17H,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBNOCVPPEAVHKK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC=C1)OCC2=CC=C(C=C2)OC)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15BO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10584801 | |
| Record name | {3-[(4-Methoxyphenyl)methoxy]phenyl}boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10584801 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Methoxybenzyloxy)phenylboronic acid | |
CAS RN |
1072951-89-3 | |
| Record name | {3-[(4-Methoxyphenyl)methoxy]phenyl}boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10584801 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(4'-Methoxybenzyloxy)phenylboronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Methyl 2-aminobenzo[D]thiazole-5-carboxylate](/img/structure/B1602419.png)
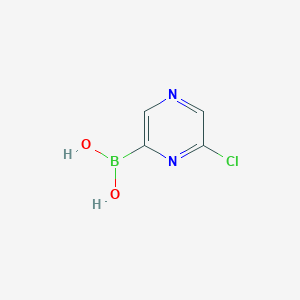
![4,4'-Dimethyl-[1,1'-biphenyl]-2-carboxylic acid](/img/structure/B1602421.png)
